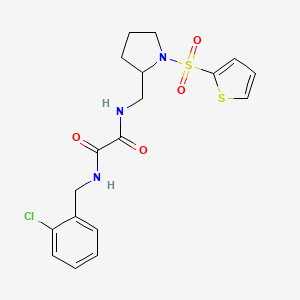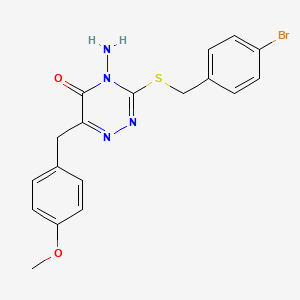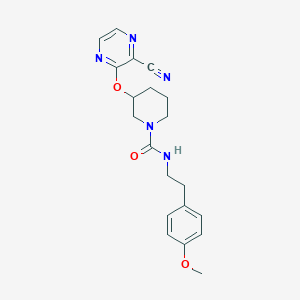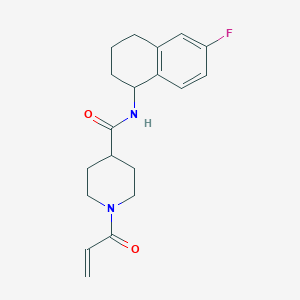![molecular formula C16H11ClN4S2 B2767540 6-[(3-Chlorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868966-99-8](/img/structure/B2767540.png)
6-[(3-Chlorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-[(3-Chlorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine” is a heterocyclic compound . It is not intended for human or veterinary use and is usually available for research use. The molecular formula of this compound is C16H11ClN4S2 and it has a molecular weight of 358.86.
Molecular Structure Analysis
The molecular structure of this compound includes a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . It also contains a thiophenyl group and a chlorophenyl group attached to the triazole ring.Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and crystal structure characterization of triazole pyridazine derivatives have been a subject of interest due to their considerable biological properties, such as anti-tumor and anti-inflammatory activities. Studies have detailed the synthesis processes, employing techniques like NMR, IR, and mass spectral studies, with structures confirmed by single crystal X-ray diffraction. These processes involve detailed density functional theory (DFT) calculations to compare theoretical and experimental results, including HOMO-LUMO energy levels and quantum chemical parameters (Sallam et al., 2021).
Biological Studies
Several studies have investigated the biological activities of triazolo-pyridazine derivatives. For instance, the antimicrobial evaluation of new thienopyrimidine derivatives, including triazolo-pyridazine compounds, has been conducted, revealing some derivatives' pronounced antimicrobial activity (Bhuiyan et al., 2006). Additionally, the anti-diabetic potential of triazolo-pyridazine-6-yl-substituted piperazines was explored, showing strong Dipeptidyl peptidase-4 (DPP-4) inhibition potential, indicating their promise as anti-diabetic medications (Bindu et al., 2019).
Antiviral and Anti-inflammatory Activities
The exploration of antiviral activities against hepatitis-A virus (HAV) by triazolo[4,3-b]pyridazine derivatives has shown promising results, with certain compounds demonstrating significant reduction in virus count (Shamroukh & Ali, 2008). Additionally, the synthesis of compounds exhibiting both antihistaminic activity and an inhibitory effect on eosinophil infiltration has been reported, highlighting their potential as therapeutic agents for conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Agrochemical Applications
Pyridazine derivatives are also used in agriculture for various purposes, including as molluscicidal, anti-feedant, insecticidal, herbicidal agents, and plant growth regulators. The synthesis, structure elucidation, and docking studies of novel pyridazine derivatives against fungal pathogens like Fusarium oxysporum have been documented, emphasizing their agrochemical utility (Sallam et al., 2022).
Propriétés
IUPAC Name |
6-[(3-chlorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4S2/c17-12-4-1-3-11(9-12)10-23-15-7-6-14-18-19-16(21(14)20-15)13-5-2-8-22-13/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJKZQYCDKKZRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,6-difluorobenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2767465.png)

![2-(benzylthio)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2767467.png)
![(E)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2767468.png)

![5-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]-2-pyridinecarboxamide](/img/structure/B2767472.png)
![9-(3-chloro-4-methylphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2767473.png)

![[3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol](/img/structure/B2767476.png)


